molecular formula C22H19ClN6O4S B2497091 2-{5-AMINO-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE CAS No. 1019098-66-8

2-{5-AMINO-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE

Cat. No.: B2497091
CAS No.: 1019098-66-8
M. Wt: 498.94
InChI Key: GOKQCLRLAAGCJJ-UHFFFAOYSA-N
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Description

2-{5-AMINO-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a variety of functional groups, including an amino group, a benzodioxole moiety, an oxadiazole ring, a pyrazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-AMINO-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the benzodioxole moiety.
  • Construction of the oxadiazole ring.
  • Synthesis of the pyrazole ring.
  • Coupling of the chlorophenyl group.
  • Final assembly of the compound through amide bond formation.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups allows for interactions with different biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{5-AMINO-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-AMINO-4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-3-(METHYLSULFANYL)-1H-PYRAZOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE can be compared with other compounds that have similar functional groups, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4S/c1-34-22-18(21-26-20(28-33-21)12-6-7-15-16(8-12)32-11-31-15)19(24)29(27-22)10-17(30)25-9-13-4-2-3-5-14(13)23/h2-8H,9-11,24H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKQCLRLAAGCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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